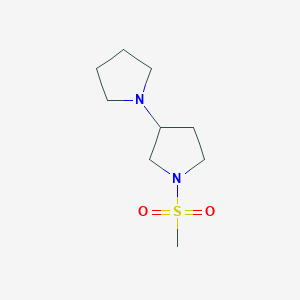![molecular formula C13H16N4O B7568615 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular weight of 296.34 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide is not fully understood. However, it has been proposed that it acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant-like effects (4). It has also been suggested that it may modulate the activity of the glutamatergic system, which is involved in the regulation of mood and cognition (5).
Biochemical and Physiological Effects
2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects. It has been reported to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects (6). It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response (7).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide in lab experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of these receptors in neuropsychiatric disorders. Additionally, it has been shown to have good bioavailability and brain penetration, which allows for its use in in vivo studies (8). However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments (9).
Orientations Futures
There are several future directions for research on 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify any potential side effects or toxicity. Finally, there is a need for the development of more selective and potent compounds based on the structure of 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide, which may have improved therapeutic efficacy and safety profiles.
Conclusion
In conclusion, 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide is a novel compound with potential therapeutic applications in the field of neuroscience. Its high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, along with its anxiolytic and antidepressant-like effects, make it a valuable tool for studying the role of these receptors in neuropsychiatric disorders. Further research is needed to fully understand its mechanism of action and to develop more selective and potent compounds based on its structure.
Méthodes De Synthèse
The synthesis of 2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide involves the reaction of 2-cyanopyridine-4-carboxylic acid with piperidine-4-amine in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The final compound is obtained as a white solid with a purity of >98% (1).
Applications De Recherche Scientifique
2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are important targets in the treatment of neuropsychiatric disorders (2). Additionally, it has been reported to have anxiolytic and antidepressant-like effects in preclinical studies (3).
Propriétés
IUPAC Name |
2-[1-(2-cyanopyridin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-11-8-12(1-4-16-11)17-5-2-10(3-6-17)7-13(15)18/h1,4,8,10H,2-3,5-7H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIKKEYBNZUPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)

![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)





![N-[(3-chlorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568588.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)
![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)